molecular formula C15H16FN3O3S2 B14880685 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B14880685
M. Wt: 369.4 g/mol
InChI Key: FICMMKXKPZKBMU-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C15H16FN3OS and a molecular weight of 305.37 g/mol This compound is known for its unique structural features, which include a piperidine ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features and reactivity. Similar compounds include:

    1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, leading to different reactivity and biological properties.

    1-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide:

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

Molecular Formula

C15H16FN3O3S2

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H16FN3O3S2/c16-12-3-5-13(6-4-12)24(21,22)19-8-1-2-11(10-19)14(20)18-15-17-7-9-23-15/h3-7,9,11H,1-2,8,10H2,(H,17,18,20)

InChI Key

FICMMKXKPZKBMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3

Origin of Product

United States

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